molecular formula C8H5BrO3 B143890 6-Bromopiperonal CAS No. 15930-53-7

6-Bromopiperonal

Cat. No.: B143890
CAS No.: 15930-53-7
M. Wt: 229.03 g/mol
InChI Key: CSQUXTSIDQURDV-UHFFFAOYSA-N
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Properties

IUPAC Name

6-bromo-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQUXTSIDQURDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166626
Record name 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- (9CI)
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Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15930-53-7
Record name 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
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Record name 6-Bromopiperonal
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Record name 6-Bromopiperonal
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Record name 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- (9CI)
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Record name 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
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Record name 6-Bromopiperonal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure and molecular formula of 6-Bromopiperonal?

A1: this compound is an aromatic aldehyde with a methylenedioxy group and a bromine atom substituted on the benzene ring. Its molecular formula is C8H5BrO3.

Q2: What are the common synthetic applications of this compound?

A2: this compound serves as a versatile building block in organic synthesis, particularly in the construction of various heterocyclic compounds []. It is frequently employed in reactions such as condensation reactions [], Suzuki couplings [], and the synthesis of vinyl azides [, ].

Q3: Can you provide an example of how this compound is used in the synthesis of natural products?

A3: this compound is a key starting material in the total synthesis of several natural products. For example, it has been successfully employed in the synthesis of:

  • Aryltetralin lignans, including Podophyllotoxin: These compounds exhibit significant biological activities, and this compound acts as a crucial precursor in their synthesis via C(sp3)—H arylation [].
  • Altenusin and Alterlactone: These resorcylic lactone mycotoxins have been synthesized starting from this compound through a route involving a Suzuki coupling as a key step [].
  • (-)-Hinokinin, (-)-Yatein, (-)-Bursehernin, and (-)-Pluviatolide: These dibenzylbutyrolactone lignans, along with their 7'-hydroxy derivatives, have been synthesized using a strategy involving this compound as a starting point. The synthetic route features an organocatalytic aldol reaction and Pd/C-catalyzed hydrogenative debromination [].
  • Optically active 4-Alkylidene-Tetrahydroisoquinolines: These compounds are key intermediates in the total synthesis of crinane alkaloids. this compound serves as the starting point for a seven-step synthesis of these optically active molecules [].
  • Lennoxamine: This isoindolobenzazepine alkaloid has been synthesized using a route that leverages the reactivity of vinyl azides derived from this compound [, ].

Q4: How does the presence of the bromine atom in this compound influence its reactivity?

A4: The bromine atom in this compound acts as an electron-withdrawing group, influencing its reactivity in several ways:

  • Regioselective Cleavage of Methylenedioxy Ring: In reactions with sodium alkoxides and alcohols in dimethyl sulfoxide, the bromine atom directs the regioselective cleavage of the methylenedioxy ring, leading to the formation of specific hydroxybenzene derivatives [, ].
  • Facilitates C—H Arylation: The presence of bromine makes the adjacent C—H bond more acidic, facilitating palladium-catalyzed C—H arylation reactions []. This reactivity is crucial for constructing complex molecules like aryltetralin lignans.

Q5: Are there any studies on the structure-activity relationship (SAR) of compounds derived from this compound?

A5: While specific SAR studies focusing solely on this compound derivatives might be limited in the provided literature, the synthesis of various analogs of natural products like lignans [, ] and 4-alkylidene-tetrahydroisoquinolines [] provides valuable insights into the structure-activity relationships. Modifications to the core structure derived from this compound can significantly impact the biological activity and potency of the resulting compounds.

Q6: What analytical techniques are typically employed to characterize this compound and its derivatives?

A6: Common analytical techniques used for the characterization of this compound and its derivatives include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectroscopy has been specifically used to determine the substitution pattern of isoxazole derivatives derived from this compound [].

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